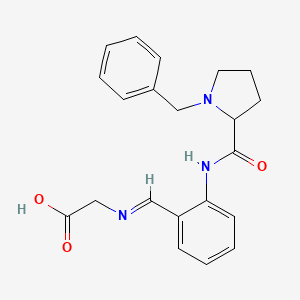
(S)-(O-(N-Benzylprolyl)amino)(phenyl)methyleneiminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ni-(S)-BPB-GLy is a nickel-based compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ni-(S)-BPB-GLy typically involves complexation and precipitation methods. One common approach is the complexation-impregnation method, where glycine is used as a complexing agent. This method involves the formation of a nickel-glycine complex, which is then impregnated onto a suitable support material . Another method is the precipitation-impregnation technique, which also utilizes glycine to control the particle size and distribution of nickel on the support .
Industrial Production Methods
Industrial production of Ni-(S)-BPB-GLy often involves high-temperature calcination processes to ensure the formation of the desired nickel phases. The use of glycine as a complexing agent is crucial in controlling the particle size and distribution, which directly impacts the catalytic performance of the compound .
Chemical Reactions Analysis
Types of Reactions
Ni-(S)-BPB-GLy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, nickel in the compound can be oxidized to form nickel(III) species under alkaline conditions . It also reacts with halogens to form corresponding dihalides .
Common Reagents and Conditions
Common reagents used in reactions involving Ni-(S)-BPB-GLy include sulfuric acid, nitric acid, and halogens like chlorine and bromine. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving Ni-(S)-BPB-GLy include nickel oxides, nickel halides, and various nickel complexes. These products are often used in further chemical processes or as catalysts in industrial applications .
Scientific Research Applications
Ni-(S)-BPB-GLy has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ni-(S)-BPB-GLy involves its interaction with molecular targets through various pathways. The compound can generate reactive oxygen species, which play a crucial role in its catalytic and biological activities . Additionally, it can interact with cellular components, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ni-(S)-BPB-GLy include nickel sulfide, nickel arsenide, and other nickel-based catalysts . These compounds share some chemical properties with Ni-(S)-BPB-GLy but differ in their specific applications and reactivity.
Uniqueness
What sets Ni-(S)-BPB-GLy apart from other similar compounds is its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a compound of significant interest .
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[[2-[(1-benzylpyrrolidine-2-carbonyl)amino]phenyl]methylideneamino]acetic acid |
InChI |
InChI=1S/C21H23N3O3/c25-20(26)14-22-13-17-9-4-5-10-18(17)23-21(27)19-11-6-12-24(19)15-16-7-2-1-3-8-16/h1-5,7-10,13,19H,6,11-12,14-15H2,(H,23,27)(H,25,26) |
InChI Key |
JXHNEINEXHQUFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C=NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
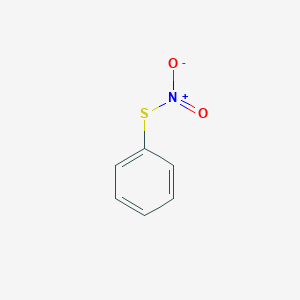
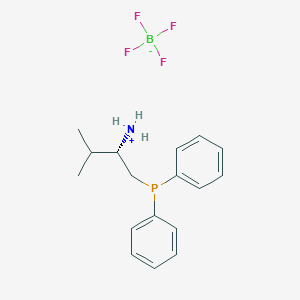
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)
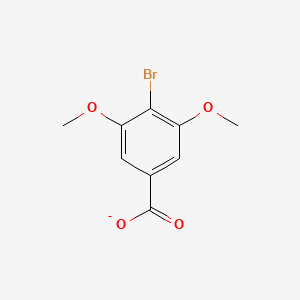
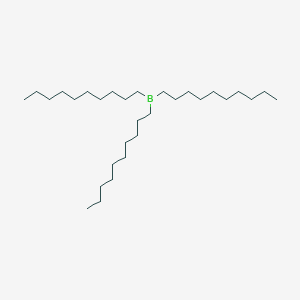
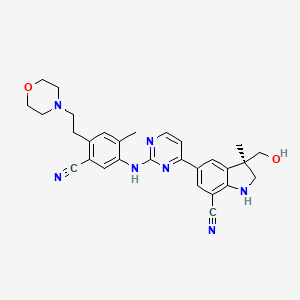
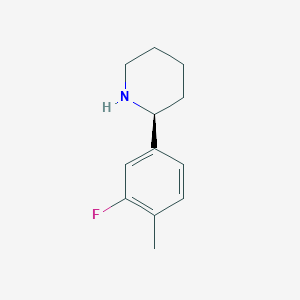
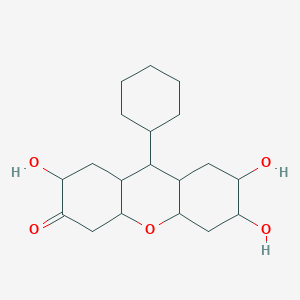
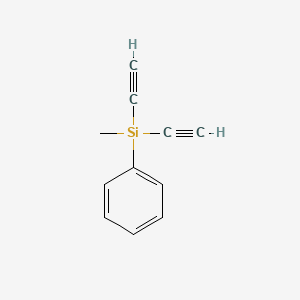


![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)

